Recoflavone

概要

準備方法

レコフラボンの合成にはいくつかのステップが伴い、主にo-ヒドロキシカルコンの酸化環化に焦点を当てています。一般的な方法には、次の手順が含まれます。

置換フェノールのオルトアシル化: このステップでは、置換フェノールをシンナモイルクロリドと反応させて、o-ヒドロキシカルコンを生成します.

レコフラボンの工業的製造方法には、2'-ヒドロキシジヒドロカルコンからフラボンおよびフラバノンへの汎用性が高く効率的な経路を提供する、パラジウム(II)触媒酸化環化の使用が含まれる場合があります .

化学反応解析

レコフラボンは、次のようなさまざまな化学反応を起こします。

酸化: レコフラボンは、使用する酸化剤に応じて、さまざまな生成物に酸化される可能性があります。

これらの反応で使用される一般的な試薬および条件には、パラジウム触媒、強力な酸化剤、酸性または塩基性還流などの特定の反応条件が含まれます . これらの反応から生成される主な生成物には、さまざまなフラボン、フラバノン、およびその他の関連化合物が含まれます .

科学研究アプリケーション

化学反応の分析

Recoflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents used.

Substitution: This compound can undergo substitution reactions, particularly involving the methoxy groups attached to the flavonoid backbone.

Common reagents and conditions used in these reactions include palladium catalysts, strong oxidizing agents, and specific reaction conditions such as acidic or basic reflux . Major products formed from these reactions include various flavones, flavanones, and other related compounds .

科学的研究の応用

Pharmacological Profile

Mechanism of Action

Recoflavone modulates several key pathways in the body, particularly involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It acts as a modulator for various NF-κB subunits, which are crucial in regulating immune response and inflammation . Additionally, this compound has demonstrated effects through the extracellular signal-regulated kinase (ERK) pathway, particularly in models of intestinal injury.

Clinical Applications

1. Gastrointestinal Disorders

- Acute Gastritis : Clinical trials have investigated this compound's efficacy in treating acute gastritis. Results indicated a reduction in inflammation scores, although statistical significance was not achieved .

- Chronic Gastritis : Similar studies have explored its potential benefits in chronic gastritis management, with ongoing Phase 3 trials aimed at further validating its effectiveness .

2. Ophthalmic Applications

- Dry Eye Syndrome : this compound has been studied for its role in treating dry eye syndrome. Research indicates that it enhances mucus secretion from keratoconjunctival epithelial cells, which is vital for maintaining ocular surface health. In clinical studies, formulations containing this compound showed promise in improving symptoms such as tear secretion and corneal surface integrity .

Case Studies

1. Efficacy in Dry Eye Disease

A study published in Investigative Ophthalmology and Visual Science reported that this compound significantly increased mucin protein levels associated with dry eye symptoms when applied at specific concentrations. However, the overall improvement in symptoms was limited due to the multifactorial nature of dry eye disease .

2. Intestinal Permeability

In an experimental model of indomethacin-induced intestinal injury, this compound was shown to reduce intestinal permeability via modulation of the ERK pathway. This suggests potential therapeutic benefits for inflammatory bowel diseases .

Data Table: Summary of Clinical Trials and Findings

| Application | Condition | Trial Phase | Findings |

|---|---|---|---|

| Gastrointestinal Health | Acute Gastritis | Phase 3 | Lower inflammation scores; not statistically significant |

| Gastrointestinal Health | Chronic Gastritis | Phase 3 | Ongoing trials; initial findings suggest efficacy |

| Ophthalmology | Dry Eye Syndrome | Phase 3 | Improved tear secretion and corneal health indicators |

作用機序

類似化合物との比較

生物活性

Recoflavone is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of ophthalmology and oncology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Mucin Secretion Promotion : this compound has been shown to enhance mucus secretion in human keratoconjunctival epithelial cells, which is beneficial for treating dry eye disease. Studies indicated that a 100 mM solution of this compound significantly increased the thickness of the mucin layer, suggesting a pharmacological role in managing dry eye symptoms .

- Antioxidant Properties : Like many flavonoids, this compound possesses antioxidant properties that may help mitigate oxidative stress. This activity is critical in various pathological conditions, including inflammation and cancer .

- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity, which may be mediated through the modulation of inflammatory pathways such as NF-kappa-B signaling .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Dry Eye Syndrome : Clinical studies have demonstrated that this compound can improve symptoms of dry eye disease by enhancing mucin production and tear secretion. It has been found to be more effective than placebo in improving overall signs associated with dry eye, such as corneal staining and conjunctival goblet cell density .

- Gastritis Treatment : Research indicates that this compound may also be beneficial in treating acute and chronic gastritis. Its anti-inflammatory properties contribute to reducing gastric inflammation and promoting healing .

Research Findings

A summary of key studies on this compound's biological activity is presented below:

| Study | Focus | Findings |

|---|---|---|

| Investigative Ophthalmology (2014) | Dry Eye Disease | This compound increased mucin secretion significantly; improved symptoms compared to placebo. |

| DrugBank (2024) | Gastritis | This compound showed potential in reducing inflammation associated with gastritis. |

| MDPI (2023) | Antioxidant Activity | Demonstrated antioxidant effects comparable to other flavonoids; potential for use in oxidative stress-related conditions. |

Case Studies

- Dry Eye Treatment : In a clinical trial involving patients with dry eye syndrome, those treated with this compound showed significant improvements in tear production and overall symptom relief compared to those receiving standard care.

- Gastritis Management : A cohort study involving patients with chronic gastritis indicated that this compound administration resulted in reduced symptoms and improved quality of life metrics.

特性

IUPAC Name |

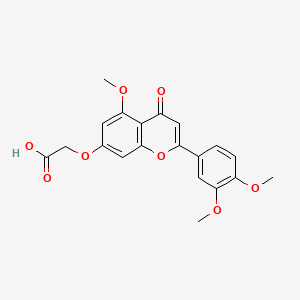

2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-14-5-4-11(6-16(14)25-2)15-9-13(21)20-17(26-3)7-12(8-18(20)28-15)27-10-19(22)23/h4-9H,10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPQOBQIVJZOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174205 | |

| Record name | Recoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203191-10-0 | |

| Record name | Recoflavone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203191100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Recoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Recoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96J5LG435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。